molecular formula C24H27N3O2S B4255987 N-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide

N-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B4255987
M. Wt: 421.6 g/mol
InChI Key: PJPUNTYCDXSCKW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide exhibits antitumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as to elucidate its mechanism of action. Finally, the development of more efficient synthesis methods for N-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide may facilitate its use in future research.

Scientific Research Applications

N-(2-phenylethyl)-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide has potential applications in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a therapeutic agent for Parkinson's disease and other neurological disorders.

properties

IUPAC Name

N-(2-phenylethyl)-3-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c28-24(26-12-9-19-5-2-1-3-6-19)20-7-4-8-22(17-20)29-21-10-14-27(15-11-21)18-23-25-13-16-30-23/h1-8,13,16-17,21H,9-12,14-15,18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPUNTYCDXSCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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